4-Chloro-2-methyl-1-(trichloromethoxy)benzene
CAS No.: 725714-34-1
Cat. No.: VC2942588
Molecular Formula: C8H6Cl4O
Molecular Weight: 259.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 725714-34-1 |
|---|---|
| Molecular Formula | C8H6Cl4O |
| Molecular Weight | 259.9 g/mol |
| IUPAC Name | 4-chloro-2-methyl-1-(trichloromethoxy)benzene |
| Standard InChI | InChI=1S/C8H6Cl4O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3 |
| Standard InChI Key | OZFZTQRUSPMDAA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OC(Cl)(Cl)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC(Cl)(Cl)Cl |
Introduction
Chemical Structure and Identification
Structural Clarification
The compound 4-Chloro-2-methyl-1-(trichloromethoxy)benzene would contain a benzene ring with three key substituents:
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A chlorine atom at position 4
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A methyl group at position 2
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A trichloromethoxy group (-OCCl₃) at position 1
This differs significantly from compounds in the search results such as 4-Chloro-2-methyl-1-(trichloromethyl)benzene, which has a trichloromethyl (-CCl₃) group directly attached to the benzene ring rather than connected through an oxygen atom. The presence of this oxygen linkage would substantially alter the chemical properties and reactivity of the compound.
Comparison with Related Compounds
The table below compares the requested compound with related compounds found in the search results:
| Compound | Functional Group at Position 1 | Other Substituents | Molecular Formula |
|---|---|---|---|
| 4-Chloro-2-methyl-1-(trichloromethoxy)benzene | -OCCl₃ (trichloromethoxy) | -CH₃ (position 2), -Cl (position 4) | C₈H₆Cl₄O (predicted) |
| 4-Chloro-2-methyl-1-(trichloromethyl)benzene | -CCl₃ (trichloromethyl) | -CH₃ (position 2), -Cl (position 4) | C₈H₆Cl₄ |
| 4-chloro-2-methyl-1-(trifluoromethyl)benzene | -CF₃ (trifluoromethyl) | -CH₃ (position 2), -Cl (position 4) | C₈H₆ClF₃ |
| 1-Chloro-2-(trichloromethyl)benzene | -Cl | -CCl₃ (position 2) | C₇H₄Cl₄ |
The key structural difference is the presence of an oxygen atom in the trichloromethoxy group, which would significantly alter the chemical properties and reactivity of the compound compared to the trichloromethyl analogs described in the search results .
Physical and Chemical Properties of Related Compounds
Properties of 4-Chloro-2-methyl-1-(trichloromethyl)benzene
This compound, the closest structural analog to the requested compound found in the search results, has the following properties:
| Property | Value |
|---|---|
| CAS Number | 13630-15-4 |
| Molecular Formula | C₈H₆Cl₄ |
| Molecular Weight | 243.9 g/mol |
| InChI | InChI=1S/C8H6Cl4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 |
| InChIKey | DSAHJVCZRSZMLG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)C(Cl)(Cl)Cl |
These properties are documented in multiple sources, providing a reliable basis for understanding this compound's characteristics . The molecular structure features a benzene ring with a trichloromethyl group directly attached to carbon position 1, a methyl group at position 2, and a chlorine atom at position 4.
Properties of Other Related Compounds
4-chloro-2-methyl-1-(trifluoromethyl)benzene:
This compound differs from both the requested compound and 4-Chloro-2-methyl-1-(trichloromethyl)benzene by having a trifluoromethyl group (-CF₃) instead of a trichloromethyl or trichloromethoxy group. The replacement of chlorine with fluorine atoms significantly affects the chemical properties and reactivity .
1-Chloro-2-(trichloromethyl)benzene:
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CAS Number: 2136-89-2
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Molecular Formula: C₇H₄Cl₄
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Molecular Weight: 229.92 g/mol
This compound has a different substitution pattern, with a chlorine atom at position 1 and a trichloromethyl group at position 2. The absence of a methyl group also differentiates it from the requested compound.
Synthesis Methods for Related Compounds
Laboratory Synthesis Approaches
While no specific information on the synthesis of 4-Chloro-2-methyl-1-(trichloromethoxy)benzene is available in the search results, the synthesis of related trichloromethyl compounds provides valuable context:
1-Chloro-2-(trichloromethyl)benzene is synthesized through:
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Chlorination of 2-chlorotoluene using chlorine gas
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Using ferric chloride (FeCl₃) as a catalyst
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Under controlled temperature conditions
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Following the reaction: C₇H₇Cl + 3Cl₂ → C₇H₄Cl₄ + 3HCl
This approach represents a typical method for introducing a trichloromethyl group into aromatic compounds. The reaction involves substitution of hydrogen atoms in the methyl group with chlorine atoms, resulting in the formation of a trichloromethyl group.
Industrial Production Methods
Industrial production of related chlorinated compounds typically involves:
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Large-scale chlorination processes in dedicated reactors
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Continuous flow systems to maintain consistent reaction conditions
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Careful temperature control to ensure selective chlorination
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Optimization of catalyst concentration and reaction time to maximize yield
For 2,4-Dichloro-1-(trichloromethyl)benzene, industrial synthesis often begins with chlorobenzene, which undergoes a series of chlorination reactions to introduce chlorine atoms at specific positions on the aromatic ring and to form the trichloromethyl group.
Applications and Uses of Related Compounds
Industrial Applications
The related compounds in the search results serve various industrial functions:
| Compound | Applications |
|---|---|
| 4-Chloro-2-methyl-1-(trichloromethyl)benzene | Intermediate in organic synthesis; Production of agrochemicals and pharmaceuticals |
| 1-Chloro-2-(trichloromethyl)benzene | Certified reference material in analytical chemistry; Key intermediate in organic synthesis |
| 2,4-Dichloro-1-(trichloromethyl)benzene | Production of flame-retardant polymers and resins; Precursor for dyes, pharmaceuticals, and agrochemicals |
These applications highlight the importance of chlorinated aromatic compounds as building blocks in the chemical industry, particularly for the development of compounds with specific functional properties.
Research Applications
In research settings, these compounds have been utilized in:
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Structure-activity relationship studies in medicinal chemistry
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Development of novel synthetic methodologies
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Environmental fate and toxicity investigations
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Polymer chemistry, particularly for materials with enhanced flame-retardant properties
For example, 2,4-Dichloro-1-(trichloromethyl)benzene serves as a crucial intermediate in the synthesis of various aromatic acid chlorides, which are vital precursors for the production of dyes, pharmaceuticals, and agrochemicals. The chlorinated structure allows for further chemical modifications through nucleophilic substitution reactions, enhancing its utility in organic synthesis.
Chemical Reactivity of Related Compounds
Reaction Patterns
The trichloromethyl-containing compounds in the search results undergo several types of reactions:
| Reaction Type | Description | Example |
|---|---|---|
| Nucleophilic Substitution | Replacement of chlorine atoms by nucleophiles | Formation of 2,4-dichlorobenzoic acid from 2,4-Dichloro-1-(trichloromethyl)benzene via hydroxide substitution |
| Hydrolysis | Reaction with water under acidic or basic conditions | Formation of 2,4-dichlorobenzoic acid and HCl |
| Oxidation | Reaction with oxidizing agents | Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid depending on conditions |
These reaction patterns are characteristic of compounds containing trichloromethyl groups and would differ significantly for a compound containing a trichloromethoxy group due to the presence of the oxygen linkage.
Hydrolysis Reactions
Hydrolysis is particularly important for understanding the reactivity differences between trichloromethyl and trichloromethoxy groups:
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Trichloromethyl compounds (-CCl₃) undergo hydrolysis to form carboxylic acids:
R-CCl₃ + 2H₂O → R-COOH + 3HCl -
Trichloromethoxy compounds (-OCCl₃) would undergo hydrolysis to form alcohols:
R-OCCl₃ + H₂O → R-OH + HOCCl₃ (which further hydrolyzes to CO₂ and HCl)
This fundamental difference in hydrolysis pathways highlights why properties cannot be directly extrapolated from trichloromethyl to trichloromethoxy compounds.
Substitution Reactions
The electrophilic nature of compounds containing trichloromethyl groups makes them susceptible to nucleophilic attack. In 2,4-Dichloro-1-(trichloromethyl)benzene, the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids.
| Effect | Description |
|---|---|
| Aquatic Toxicity | Significant toxicity to aquatic organisms with high bioaccumulation factors |
| Endocrine Disruption | Potential interference with hormonal functions in wildlife and potentially humans |
| Genotoxicity | DNA strand breaks and chromosomal aberrations observed in in vitro studies |
Research has shown that exposure to chlorinated compounds can lead to various biological effects, including aquatic toxicity affecting species such as fish and invertebrates. The bioaccumulation factor (BAF) in aquatic species can be notably high, indicating potential long-term ecological impacts.
Environmental Fate
Chlorinated aromatic compounds generally exhibit:
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Environmental persistence due to resistance to biodegradation
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Bioaccumulation potential in aquatic food chains
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Long-range transport in the environment
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Potential for adsorption to soil and sediment particles
These characteristics are relevant for risk assessment and environmental management strategies for such compounds. The stability of the carbon-chlorine bonds contributes to their environmental persistence, which can lead to long-term ecological concerns.
Analytical Methods for Identification
Spectroscopic Techniques
For the identification and characterization of chlorinated aromatic compounds:
| Technique | Application | Characteristic Features |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | ¹H NMR: Aromatic proton signals at δ 7-8 ppm; Methyl proton signals at δ 2-3 ppm |
| FT-IR | Identification of functional groups | C-Cl stretches at ~750 cm⁻¹; Aromatic C=C stretches at 1400-1600 cm⁻¹ |
| Mass Spectrometry | Molecular weight determination and fragmentation pattern analysis | Characteristic isotope patterns due to chlorine atoms |
These techniques would be essential for confirming the structure of 4-Chloro-2-methyl-1-(trichloromethoxy)benzene and distinguishing it from related trichloromethyl compounds.
Chromatographic Methods
Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing volatile and semi-volatile chlorinated compounds. The mass spectral fragmentation patterns can provide valuable information for structural identification, while retention times can be compared with standards for quantitative analysis. For trichloromethyl compounds, the distinctive isotope pattern of multiple chlorine atoms creates a characteristic mass spectral signature.
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